molecular formula C17H29NO4 B608616 LMT-28

LMT-28

Cat. No.: B608616
M. Wt: 311.4 g/mol
InChI Key: UDXWSYOXIRPYFK-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LMT-28 is a synthetic small-molecule inhibitor that targets the interleukin-6 receptor beta subunit, also known as glycoprotein 130. It is known for its ability to selectively inhibit the phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130 induced by interleukin-6. This compound has shown potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and acute pancreatitis .

Chemical Reactions Analysis

LMT-28 undergoes various chemical reactions, primarily focusing on its interaction with interleukin-6 signaling pathways. It selectively inhibits the phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130. The compound shows low toxicity and is effective in reducing the activation of these pathways . Common reagents used in these reactions include interleukin-6 and its receptor components .

Properties

IUPAC Name

(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXWSYOXIRPYFK-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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